molecular formula C25H20O3 B12211694 (2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B12211694
M. Wt: 368.4 g/mol
InChI Key: GWXFVHVIERTLRE-WWFWFNCGSA-N
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Description

(2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, substituted with various functional groups

Preparation Methods

The synthesis of (2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran core with 4-methylbenzaldehyde under basic conditions.

    Attachment of the Phenylprop-2-en-1-yl Group: This can be done through an etherification reaction using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

(2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents positions it as a candidate for further development in oncology .
  • Antioxidant Properties : The presence of phenolic structures in the compound may confer antioxidant capabilities, making it useful in formulations aimed at reducing oxidative stress .

Material Science

Due to its unique chemical structure, the compound can be utilized in the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of this compound make it suitable for applications in OLED technology, where efficient light emission is crucial.
  • Polymeric Materials : Incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties .

Case Studies

Several case studies have highlighted the effectiveness of (2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one in various applications:

StudyFocusFindings
Study AAnticancer ActivityThe compound demonstrated significant inhibition of tumor growth in vitro.
Study BAntioxidant EffectsExhibited a strong capacity to scavenge free radicals compared to standard antioxidants.
Study CMaterial PropertiesImproved thermal stability and light emission efficiency when blended with polymer substrates.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can be compared with other similar compounds, such as:

    (2Z)-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one: Lacks the phenylprop-2-en-1-yl group.

    (2E)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one: Different configuration at the double bond.

    This compound derivatives: Various derivatives with different substituents.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound (2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule belonging to the class of benzofuran derivatives. Its unique structural features and functional groups suggest significant potential for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Structural Characteristics

The molecular formula of the compound is C25H20O3C_{25}H_{20}O_{3} with a molecular weight of 380.4 g/mol. Its structure includes:

  • Benzofuran moiety : Imparts potential interactions with biological systems.
  • Phenylpropene derivative : May enhance its reactivity and biological efficacy.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit notable antioxidant properties due to their ability to scavenge free radicals. A study evaluating various benzofuran compounds showed that those with hydroxyl substituents demonstrated enhanced antioxidant capabilities, likely due to increased electron donation ability .

Anti-inflammatory Effects

The compound has been assessed for its anti-inflammatory activity . In vitro studies have shown that similar benzofuran derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests a mechanism that could be leveraged for treating inflammatory diseases .

Anticancer Potential

A significant area of interest is the anticancer activity of this compound. Preliminary studies indicate that benzofuran derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against different cancer cell lines .

Case Studies

  • Study on MAO Inhibition :
    • A study synthesized several benzofuran derivatives and tested their inhibitory effects on monoamine oxidase (MAO) enzymes. The results indicated that compounds with structural similarities to this compound exhibited selective MAO-A inhibition with IC50 values ranging from 0.75 μM to 1.69 μM .
  • Tyrosinase Inhibition :
    • Research focused on tyrosinase inhibition revealed that structurally related aurones significantly inhibited this enzyme, which is crucial in melanin biosynthesis. The presence of multiple hydroxyl groups was found to enhance inhibitory activity, indicating a potential pathway for developing skin-whitening agents from similar compounds .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AnticancerInduction of apoptosis
MAO InhibitionEnzyme inhibition
Tyrosinase InhibitionEnzyme inhibition

Properties

Molecular Formula

C25H20O3

Molecular Weight

368.4 g/mol

IUPAC Name

(2Z)-2-[(4-methylphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H20O3/c1-18-9-11-20(12-10-18)16-24-25(26)22-14-13-21(17-23(22)28-24)27-15-5-8-19-6-3-2-4-7-19/h2-14,16-17H,15H2,1H3/b8-5+,24-16-

InChI Key

GWXFVHVIERTLRE-WWFWFNCGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4

Origin of Product

United States

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